ZapA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-assoziiertes Protein A (ZAPA) ist ein kleines zytoplasmatisches Protein, das bei Bakterien weit verbreitet ist. Es spielt eine entscheidende Rolle bei der bakteriellen Zellteilung, indem es die Stabilität des FtsZ-Rings erhöht, der für die Cytokinese unerlässlich ist. This compound bildet in vitro Dimere und Tetramere und ist dafür bekannt, mit FtsZ zu interagieren, wodurch dessen Polymerisation und Filamentbündelung gefördert werden .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Expression des Proteins in bakteriellen Systemen wie Escherichia coli. Das Gen, das für this compound kodiert, wird in einen Expressionsvektor kloniert, der dann in die Bakterienzellen eingebracht wird. Die Bakterien werden unter Bedingungen kultiviert, die die Expression von this compound induzieren, das anschließend mit Techniken wie Affinitätschromatographie gereinigt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Fermentationsprozesse werden optimiert, um die Ausbeute an this compound zu maximieren. Der Reinigungsprozess wird hochskaliert, wobei oft mehrere Chromatographieschritte erforderlich sind, um die Reinheit und Aktivität des Proteins zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

ZAPA hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung der bakteriellen Zellteilung. Es wird verwendet, um die Mechanismen der FtsZ-Polymerisation und die Bildung des Z-Rings zu untersuchen. Darüber hinaus dient this compound als Modellprotein für die Untersuchung von Protein-Protein-Interaktionen und die Regulation von Zytoskelettstrukturen in Bakterien .

In der Medizin werden this compound und seine Interaktionen mit FtsZ als potenzielle Ziele für die Entwicklung neuer antibakterieller Mittel untersucht. Durch die Hemmung der Funktion von this compound könnte es möglich sein, die bakterielle Zellteilung zu stören, was einen neuartigen Ansatz zur Bekämpfung bakterieller Infektionen bietet .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an FtsZ mit einer ungefähren 1:1-molaren Stöchiometrie bindet. Diese Interaktion fördert die Polymerisation von FtsZ und die Bildung stabiler Filamente und Bündel. This compound erhöht die Kooperativität der FtsZ-Polymerassoziation und stabilisiert so die Proto-Ring-Struktur, die für die bakterielle Cytokinese unerlässlich ist .

Wirkmechanismus

Target of Action

ZapA, a protein found in various bacteria, primarily targets the bacterial tubulin homolog FtsZ . FtsZ is a GTPase that self-assembles into dynamic protofilaments, forming a scaffold for the contractile ring (Z-ring) to achieve bacterial cell division . This compound enhances the stability of the FtsZ ring .

Mode of Action

This compound interacts with FtsZ, driving its polymerization and filament bundling . This interaction contributes to the spatio-temporal tuning of the Z-ring . In the presence of this compound, FtsZ protofilaments associate into long straight loose bundles and/or sheets .

Biochemical Pathways

The assembly of the divisome, a protein complex mediating prokaryotic cell division, is initiated by the polymerization of FtsZ into a contractile ring (Z-ring) at the future division site . FtsZ protofilaments, attached onto the inner membrane by other membrane proteins, function as a scaffold for the recruitment of downstream division proteins to develop the Z-ring . This compound plays a crucial role in this process by stabilizing the FtsZ ring and enhancing its assembly .

Result of Action

The result of this compound’s action is the stabilization of the FtsZ ring, which is essential for bacterial cell division . This stabilization promotes the assembly of FtsZ into a contractile ring, facilitating the formation of the divisome and ultimately leading to cell division .

Action Environment

The effects of this compound on FtsZ assembly can vary with the pH of the environment . For instance, this compound induces FtsZ to form large bundles in a pH 6.5 buffer, while in a pH 7.5 buffer, this compound enhances FtsZ assembly and promotes more curved filaments . This suggests that environmental factors such as pH can influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

Zapa is involved in the modulation of FtsZ polymerization. It binds to FtsZ with an approximate 1:1 molar stoichiometry, promoting FtsZ filament bundling and stabilization. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis . This compound exists in a dimer-tetramer equilibrium, with the dimer being the predominant physiological species .

Cellular Effects

This compound influences various cellular processes by stabilizing FtsZ filaments and promoting their bundling. This stabilization is crucial for the formation of the Z-ring, which recruits other proteins necessary for cell division. The presence of this compound ensures the proper spatial and temporal regulation of the Z-ring, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to FtsZ and promoting its polymerization and filament bundling. This interaction enhances the stability of FtsZ filaments, making them more resistant to collapse. The dimeric form of this compound is postulated to be the predominant physiological species, although the tetrameric form may become significant under certain conditions . The structure of this compound, with its C-terminal coiled-coil domain, is essential for its function in promoting FtsZ polymerization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on FtsZ polymerization and filament bundling can be observed over time. This compound’s stability and activity are influenced by its concentration, with higher concentrations promoting the formation of tetramers. Long-term studies have shown that this compound maintains its activity and continues to promote FtsZ polymerization and filament bundling over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At optimal dosages, this compound effectively promotes FtsZ polymerization and filament bundling, leading to proper cell division. At high doses, this compound may cause excessive bundling of FtsZ filaments, potentially leading to adverse effects on cell division and viability .

Metabolic Pathways

This compound is involved in the metabolic pathways related to bacterial cell division. It interacts with FtsZ, a key protein in the cytokinesis pathway, and promotes its polymerization and filament bundling. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis .

Transport and Distribution

Within cells, this compound is transported and distributed to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The localization of this compound is essential for its function in bacterial cell division, as it ensures the proper spatial and temporal regulation of the Z-ring .

Subcellular Localization

This compound is localized to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The C-terminal coiled-coil domain of this compound is essential for its localization and function. This domain allows this compound to bind to FtsZ and promote its polymerization and filament bundling, which are critical for bacterial cytokinesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ZAPA involves the expression of the protein in bacterial systems such as Escherichia coli. The gene encoding this compound is cloned into an expression vector, which is then introduced into the bacterial cells. The bacteria are cultured under conditions that induce the expression of this compound, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Fermentation processes are optimized to maximize the yield of this compound. The purification process is scaled up, often involving multiple chromatography steps to ensure the purity and activity of the protein .

Analyse Chemischer Reaktionen

Reaktionstypen: ZAPA unterliegt hauptsächlich Protein-Protein-Interaktionen, insbesondere mit FtsZ. Es nimmt nicht an traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution teil. Stattdessen ist seine Aktivität durch seine Fähigkeit gekennzeichnet, die Assemblierung und Stabilität von FtsZ-Filamenten zu modulieren .

Häufige Reagenzien und Bedingungen: Die Interaktion zwischen this compound und FtsZ wird unter verschiedenen Bedingungen untersucht, darunter unterschiedliche pH-Werte und das Vorhandensein von GTP, das für die FtsZ-Polymerisation unerlässlich ist. Die Bildung von this compound-FtsZ-Komplexen wird oft mit Techniken wie Fluoreszenz-Resonanzenergietransfer (FRET) und Elektronenmikroskopie analysiert .

Hauptsächlich gebildete Produkte: Das Hauptergebnis der Interaktion von this compound mit FtsZ ist die Bildung stabiler FtsZ-Filamente und -Bündel, die für die Bildung des Z-Rings während der bakteriellen Zellteilung entscheidend sind .

Vergleich Mit ähnlichen Verbindungen

ZAPA ähnelt anderen FtsZ-assoziierten Proteinen wie dem Z-assoziierten Protein B (ZapB). Beide Proteine interagieren mit FtsZ und spielen eine Rolle bei der Stabilisierung des Z-Rings. this compound ist einzigartig in seiner Fähigkeit, sowohl Dimere als auch Tetramere zu bilden, was seine Interaktion mit FtsZ und seine Gesamtfunktion bei der Zellteilung beeinflussen kann .

Liste ähnlicher Verbindungen:- Z-assoziiertes Protein B (ZapB)

- ZipA (ein weiteres FtsZ-assoziiertes Protein)

- FtsA (ein aktinähnliches Protein, das auch mit FtsZ interagiert)

Diese Proteine tragen gemeinsam zur Regulation und Stabilisierung des FtsZ-Rings bei, haben aber jeweils unterschiedliche Eigenschaften und Rollen im Prozess der bakteriellen Zellteilung .

Eigenschaften

CAS-Nummer |

92138-10-8 |

|---|---|

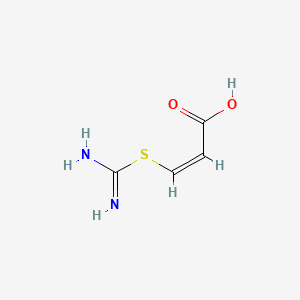

Molekularformel |

C4H6N2O2S |

Molekulargewicht |

146.17 g/mol |

IUPAC-Name |

(E)-3-carbamimidoylsulfanylprop-2-enoic acid |

InChI |

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+ |

InChI-Schlüssel |

QEYNZJBVNYDZKZ-OWOJBTEDSA-N |

SMILES |

C(=CSC(=N)N)C(=O)O |

Isomerische SMILES |

C(=C/SC(=N)N)\C(=O)O |

Kanonische SMILES |

C(=CSC(=N)N)C(=O)O |

Synonyme |

3-((aminoiminomethyl)thio)-2-propenoic acid 3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide 3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer 3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer ZAPA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.